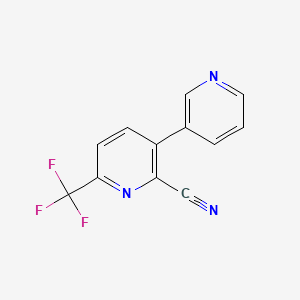

3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile

Description

3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile is a heterocyclic organic compound featuring a picolinonitrile core substituted with a pyridin-3-yl group at position 3 and a trifluoromethyl (CF₃) group at position 4. Its molecular formula is C₁₂H₆F₃N₃ (inferred from structural analogs in –9), with a molecular weight of approximately 235.2 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine and nitrile groups contribute to hydrogen bonding and π-stacking interactions, making it a promising scaffold in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

3-pyridin-3-yl-6-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3/c13-12(14,15)11-4-3-9(10(6-16)18-11)8-2-1-5-17-7-8/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEABMSPCNJPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable pyridine derivative.

Substitution Reaction: Introduction of the trifluoromethyl group through a nucleophilic substitution reaction.

Nitrile Formation: Conversion of a suitable functional group to a nitrile group using reagents such as cyanogen bromide or other nitrile-forming agents.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized pyridine derivatives.

Reduction: Amino-substituted pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile serves as a building block for synthesizing pharmaceutical compounds. Its potential applications include:

- Antitumor Activity: Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.

- Anti-inflammatory Effects: In vitro studies suggest it can reduce pro-inflammatory cytokine production, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties: The compound has shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Materials Science

The unique electronic properties of this compound make it valuable in materials science:

- Organic Semiconductors: Its structural characteristics enable the development of advanced materials, particularly in organic electronics where electron transport properties are critical.

Chemical Biology

In chemical biology, the compound acts as a probe for studying biological processes at the molecular level:

- Enzyme Interaction Studies: Research indicates that the trifluoromethyl group enhances binding affinity to specific enzymes or receptors, facilitating modulation of their activities. This aspect is crucial for understanding its therapeutic roles.

Industrial Chemistry

The compound finds applications in industrial chemistry, particularly in the synthesis of agrochemicals and other industrially relevant chemicals:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall electronic structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The position of the trifluoromethyl group significantly impacts electronic properties. For example, 4-(Trifluoromethyl)picolinonitrile (CF₃ at position 4) exhibits distinct reactivity compared to the target compound (CF₃ at position 6) due to differences in resonance stabilization . The pyridin-3-yl group in the target compound introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity compared to phenyl-substituted analogs like 6-(3-(Trifluoromethyl)phenyl)picolinaldehyde .

Biological Relevance: The amino group in 3-Amino-6-(trifluoromethyl)picolinonitrile improves aqueous solubility, making it suitable for bioimaging applications, whereas the target compound’s pyridin-3-yl group may favor binding to ATP pockets in kinases . The spirocyclic compound (MW 502.51) in demonstrates how structural complexity can expand therapeutic targeting but may reduce bioavailability .

Synthetic Utility :

- The nitrile group in all analogs serves as a versatile handle for further functionalization, such as conversion to amides or carboxylic acids .

Biological Activity

3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile is a compound of significant interest due to its potential biological activity, particularly in medicinal chemistry. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C12H8F3N3

- Molecular Weight: 267.21 g/mol

The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may improve binding affinity to target proteins. The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, facilitating the modulation of enzyme activities and receptor functions.

Pharmacological Activities

Research has highlighted several pharmacological activities associated with this compound:

-

Antitumor Activity:

- Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.

-

Antimicrobial Properties:

- The compound has shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria, suggesting potential as a new antimicrobial agent.

-

Anti-inflammatory Effects:

- In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine levels in vitro |

Case Study 1: Antitumor Activity

In a controlled study on human cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound induces apoptosis via the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

A series of antimicrobial assays were conducted against common bacterial strains. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial therapies.

Q & A

Q. What are the key synthetic strategies for synthesizing 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step approach is commonly employed, starting with pyridine derivatives and trifluoromethyl precursors. For example, a similar compound (JNJ-63576253) was synthesized via sequential coupling reactions, followed by purification using column chromatography and preparative LC to achieve 93% purity in its HCl salt form . Key steps include:

- Use of tert-butyl 4-hydroxypiperidine-1-carboxylate for functionalization.

- Acidic workup (e.g., HCl) to isolate the salt form.

Table 1 : Synthetic Route Comparison

| Step | Reagents/Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Coupling | Triphenylphosphine, DIAD | 47% intermediate purity | |

| Purification | Preparative LC | 93% final purity |

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combined spectral analysis is essential:

Q. What are the common intermediates in the synthesis of trifluoromethyl-substituted picolinonitriles?

- Methodological Answer : Intermediates like tert-butyl 4-((5-(7-(5-chloro-6-cyanopyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate are pivotal. These are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, with purification via silica gel chromatography .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in trifluoromethyl radical coupling steps?

Q. What strategies resolve contradictions in NMR data for fluorinated pyridine derivatives?

- Methodological Answer : Contradictions arise from dynamic proton exchange or stereochemical ambiguity. Solutions include:

Q. How do fluorinated substituents influence the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity and hydrogen-bonding potential. For example:

- Enzyme Binding : Fluorine’s electronegativity stabilizes interactions with catalytic residues (e.g., in kinase inhibitors) .

- Metabolic Stability : Fluorination reduces oxidative metabolism, as seen in fluorinated drug analogs .

Q. What methodologies assess the stability of this compound under varying pH and temperature?

- Methodological Answer : Accelerated stability studies are recommended:

- Forced Degradation : Expose to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions.

- HPLC Monitoring : Track degradation products (e.g., hydrolysis of nitrile to amide) .

- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds .

Data Contradiction Analysis

Q. How should researchers interpret conflicting MS data between synthetic batches?

- Methodological Answer : Contradictions may arise from isotopic patterns or adduct formation. Strategies include:

- High-Resolution MS (HRMS) : Differentiates [M+Na]+ vs. [M+K]+ adducts (e.g., m/z ± 0.001 accuracy) .

- Collision-Induced Dissociation (CID) : Fragmentation patterns confirm structural consistency .

Biological Activity & Applications

Q. What in silico tools predict the pharmacokinetic properties of this compound?

- Methodological Answer : Tools like SwissADME or pkCSM predict:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration .

- CYP450 Inhibition : Assess drug-drug interaction risks .

- Solubility : Guides formulation strategies (e.g., salt formation) .

Methodological Innovations

Q. Can continuous flow reactors improve the scalability of trifluoromethyl picolinonitrile synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.